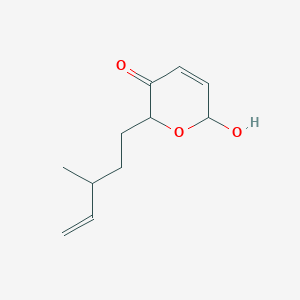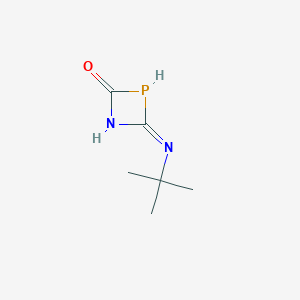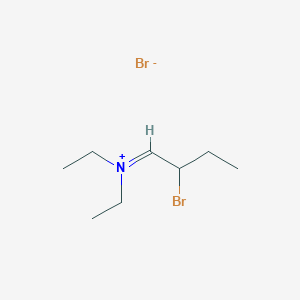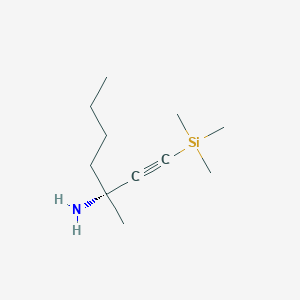![molecular formula C16H19LiSi B14399865 Lithium, [(1,1-dimethylethyl)diphenylsilyl]- CAS No. 88108-89-8](/img/structure/B14399865.png)
Lithium, [(1,1-dimethylethyl)diphenylsilyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(1,1-dimethylethyl)diphenylsilyl]- is a chemical compound with the molecular formula C16H19LiSi. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(1,1-dimethylethyl)diphenylsilyl]- typically involves the reaction of lithium with [(1,1-dimethylethyl)diphenylsilyl] chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(1,1-dimethylethyl)diphenylsilyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Lithium, [(1,1-dimethylethyl)diphenylsilyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in biological systems, including drug delivery and imaging.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism by which Lithium, [(1,1-dimethylethyl)diphenylsilyl]- exerts its effects involves interactions with various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in specific chemical reactions, leading to desired outcomes in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium, [(1,1-dimethylethyl)diphenylsilyl]ethynyl
- Lithium, [(1,1-dimethylethyl)diphenylsilyl]bis(tetrahydrofuran)
- 5-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpyridine
Uniqueness
Lithium, [(1,1-dimethylethyl)diphenylsilyl]- stands out due to its unique ability to form stable carbon-silicon bonds, making it highly valuable in organic synthesis. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Propiedades
Número CAS |
88108-89-8 |
|---|---|
Fórmula molecular |
C16H19LiSi |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
lithium;tert-butyl(diphenyl)silanide |
InChI |
InChI=1S/C16H19Si.Li/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
Clave InChI |
XXGRKNFNZVUWMY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


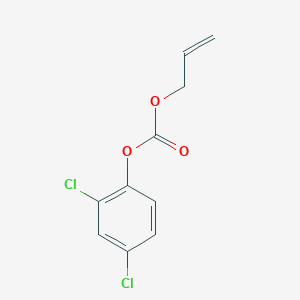
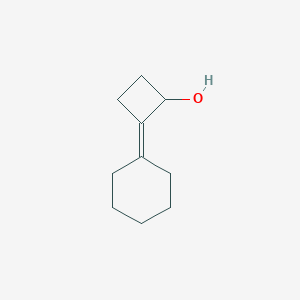
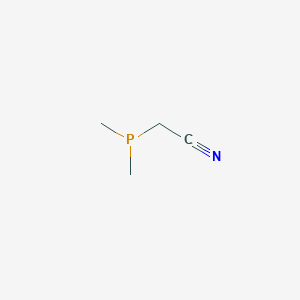
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
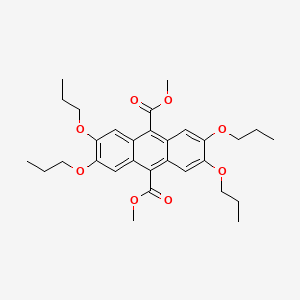
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)

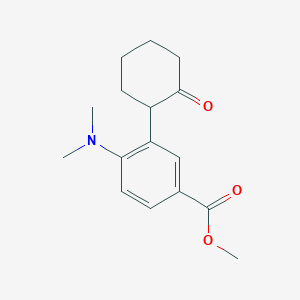
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)
